molecular formula C17H19N5O B2860870 N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2380078-64-6

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2860870
CAS No.: 2380078-64-6
M. Wt: 309.373
InChI Key: FWNAISYCSYDDEO-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features a benzofuran ring, a pyrazolopyrimidine core, and an amine group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds . The pyrazolopyrimidine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and reduce side reactions . Additionally, the use of proton quantum tunneling methods can help in constructing complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The pyrazolopyrimidine core can be reduced to form dihydropyrazolopyrimidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, dihydropyrazolopyrimidine derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The pyrazolopyrimidine core can inhibit certain kinases, which are involved in cell signaling pathways, thereby exerting its therapeutic effects .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-11(7-12-3-4-15-13(8-12)5-6-23-15)21-16-14-9-20-22(2)17(14)19-10-18-16/h3-4,8-11H,5-7H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNAISYCSYDDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC3=C4C=NN(C4=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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